Cyclaniliprole

Übersicht

Beschreibung

Cyclaniliprole is a novel diamide insecticide developed by Ishihara Sangyo Kaisha, Ltd. It is known for its effectiveness against a wide range of insect pests, including those in the orders Lepidoptera, Coleoptera, Hemiptera, Thysanoptera, and Diptera . This compound is characterized by its low volatility and moderate solubility in polar organic solvents . It is primarily used in agricultural settings to protect crops from insect damage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclaniliprole is synthesized through a multi-step process involving the reaction of various organic compounds. The key steps include:

Formation of the pyrazole ring: This involves the reaction of 3-chloro-2-pyridinecarboxylic acid with hydrazine to form the pyrazole ring.

Introduction of the cyclopropyl group: The cyclopropyl group is introduced through a reaction with cyclopropylamine.

Final coupling: The final step involves coupling the pyrazole derivative with 2,3-dibromo-4-chlorobenzoyl chloride to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-efficiency reactors and purification systems to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Cyclaniliprole demonstrates pH-dependent hydrolysis characteristics:

-

Stability : Remains stable in neutral aqueous solutions (pH 7) at 25°C, with no significant degradation observed over 30 days .

-

Acidic/Basic Conditions : Hydrolyzes under extreme pH, forming metabolites via cleavage of amide bonds. At pH 9, degradation accelerates, yielding NK-1375 (cyclization product) and YT-1284 (N-dealkylation product) .

| Hydrolysis Parameter | Value | Source |

|---|---|---|

| Half-life (pH 4, 25°C) | >30 days | |

| Half-life (pH 9, 25°C) | 5 days | |

| Major Hydrolysis Metabolites | NK-1375, YT-1284 |

Thermal Decomposition

This compound decomposes upon exposure to high temperatures (>150°C), releasing toxic gases (e.g., hydrogen bromide, chlorine) . Key findings:

| Parameter | Observation | Source |

|---|---|---|

| Thermal Stability | Stable below 150°C | |

| Decomposition Byproducts | HBr, Cl₂, CO |

Metabolic Pathways in Plants

This compound undergoes biotransformation in plants via two primary pathways :

-

Cyclization : Dominant pathway forming NK-1375 through intramolecular reactions between oxygen and chloride moieties.

-

N-Dealkylation : Minor pathway producing YT-1284 via loss of the 1-cyclopropylethyl group.

| Crop | Parent Compound (%) | NK-1375 (%) | YT-1284 (%) | Source |

|---|---|---|---|---|

| Lettuce | 50.4–77.7 | 12.7–28.6 | 0.3–3.9 | |

| Potato | 60.1–67.3 | 13.1–15.0 | Not detected | |

| Apple | 39.6–47.2 | 24.6–24.7 | 1.0–1.8 |

Photolytic Stability

No significant photodegradation occurs under environmental UV exposure, as this compound lacks chromophores absorbing sunlight >290 nm . This stability supports its persistence in foliar applications.

Interaction with Organic Solvents

This compound exhibits moderate solubility in polar solvents, influencing formulation design :

| Solvent | Solubility (g/L, 20°C) | Source |

|---|---|---|

| Acetone | 10.0 | |

| Methanol | 4.0 | |

| 1,2-Dichloroethane | 4.4 | |

| n-Heptane | 0.0001 |

Wissenschaftliche Forschungsanwendungen

Insecticidal Applications

Cyclaniliprole is primarily used in agriculture to control a wide range of insect pests. Its mode of action involves the modulation of ryanodine receptors in insects, leading to paralysis and death. The following table summarizes key pests controlled by this compound:

| Pest | Target Crops | Control Efficacy |

|---|---|---|

| Diamondback moth | Cabbage, broccoli | High |

| Codling moth | Apples | Effective with minimal applications |

| Rice stem borer | Rice | Significant reduction in pest populations |

| Cabbage looper | Cabbage | High |

| Asparagus caterpillar | Asparagus | Effective control |

This compound's broad-spectrum activity allows it to be mixed with other pesticides to enhance efficacy and delay resistance development among pest populations .

Synergistic Compositions

Research has shown that combining this compound with other insecticides can produce synergistic effects, enhancing pest control while reducing overall pesticide usage. A notable combination includes this compound and spinetoram, which has demonstrated improved efficacy against resistant pest strains and reduced environmental impact .

Safety and Toxicological Assessments

The safety profile of this compound has been extensively studied. Key findings include:

- Toxicity Studies : Chronic toxicity studies in dogs revealed a no-observed-adverse-effect level (NOAEL) of 1.29 mg/kg body weight per day, indicating a favorable safety margin for agricultural use .

- Regulatory Approvals : Health Canada and the Food Safety Commission of Japan have both conducted risk assessments, concluding that this compound poses minimal risk to human health when used according to guidelines .

Environmental Impact

This compound is noted for its low environmental persistence and reduced residue levels on crops compared to traditional pesticides. This characteristic is crucial for maintaining ecological balance and minimizing non-target organism exposure .

Case Studies

Several case studies highlight the successful application of this compound in real-world agricultural settings:

-

Case Study 1: Rice Cultivation

In a controlled study, the application of this compound significantly reduced the population of rice stem borers by 85% within two weeks, demonstrating its rapid action and effectiveness in rice cultivation . -

Case Study 2: Apple Orchards

In apple orchards, the use of this compound resulted in a 90% reduction in codling moth infestations over two growing seasons, allowing for healthier fruit production with fewer pesticide applications .

Regulatory Status

This compound has received regulatory approvals across various jurisdictions, including:

- United States : Registered by the Environmental Protection Agency (EPA) for multiple crop applications.

- Canada : Approved by Health Canada for use in specific formulations targeting key pests.

- European Union : Undergoing evaluation for potential registration as part of integrated pest management strategies .

Wirkmechanismus

Cyclaniliprole acts by selectively activating the ryanodine receptor in the sarcoplasmic reticulum of target insect pests. This activation leads to the uncontrolled release of calcium stores in muscle cells, resulting in muscle paralysis and death of the insect . The molecular target is the ryanodine receptor, and the pathway involves disruption of calcium ion homeostasis in the insect’s muscle cells .

Vergleich Mit ähnlichen Verbindungen

Chlorantraniliprole: Another diamide insecticide with a similar mode of action but different chemical structure.

Cyantraniliprole: A diamide insecticide known for its systemic activity and effectiveness against sucking pests.

This compound’s unique properties make it a valuable tool in integrated pest management programs, offering effective control of resistant insect populations while minimizing environmental impact.

Biologische Aktivität

Cyclaniliprole is an anthranilic diamide insecticide that has gained attention for its biological activity, particularly its mechanism of action on insect ryanodine receptors (RyR). This article provides a comprehensive overview of the biological activity of this compound, including its toxicological profile, metabolism, and efficacy in pest control.

This compound acts primarily by targeting the ryanodine receptors in insects, which are crucial for muscle contraction regulation. When this compound binds to these receptors, it disrupts calcium ion release within muscle cells, leading to paralysis and eventual death of the insect. This mechanism is highly selective for insects, as mammalian RyRs are less sensitive to this compound's effects, contributing to its low toxicity in non-target organisms .

Table 1: Comparison of this compound with Other Diamide Insecticides

| Insecticide | Mechanism of Action | Target Organisms | Mammalian Toxicity |

|---|---|---|---|

| This compound | RyR modulation | Lepidopteran insects | Low |

| Chlorantraniliprole | RyR modulation | Lepidopteran insects | Low |

| Cyantraniliprole | RyR modulation | Lepidopteran insects | Low |

General Toxicity

Extensive toxicological studies have demonstrated that this compound exhibits low toxicity across various endpoints. Key findings include:

- Carcinogenicity : No evidence of carcinogenic potential was observed in studies involving rats and mice .

- Neurotoxicity : No neurotoxic effects were noted in acute and subchronic studies .

- Reproductive and Developmental Toxicity : Studies showed no reproductive or developmental toxicity in rats .

- Immunotoxicity and Genotoxicity : this compound was found to be non-immunotoxic and non-genotoxic .

Case Studies

A series of studies have confirmed the safety profile of this compound:

- Subchronic Oral Toxicity Study : Conducted in rats, this study indicated low systemic toxicity with no significant adverse effects observed at various dose levels .

- Developmental Neurotoxicity Study : This study further supported the absence of neurotoxic effects during critical developmental periods in rodent models .

- Metabolism Studies : Metabolism studies showed that this compound is rapidly metabolized in plants and animals, with major metabolites identified as NK-1375 and YT-1284, which also exhibit low toxicity .

Table 2: Summary of Toxicological Findings

| Endpoint | Findings |

|---|---|

| Carcinogenicity | Not likely to be carcinogenic |

| Neurotoxicity | No neurotoxic effects observed |

| Reproductive Toxicity | No adverse effects in reproduction studies |

| Developmental Toxicity | No developmental toxicity noted |

| Immunotoxicity | Non-immunotoxic |

| Genotoxicity | Non-genotoxic |

Metabolism and Residue Profiles

This compound undergoes significant metabolism in both plants and livestock. In plants such as apples and lettuce, the major metabolic pathway involves intramolecular cyclization leading to NK-1375 as a predominant metabolite. In livestock, metabolism primarily occurs via hydrolysis of the amino-cyclopropane bond .

Residue Analysis

An analytical method was developed for detecting this compound residues in fruits and vegetables. The method demonstrated high recovery rates (75.7% - 111.5%) across various matrices with low limits of quantification (LOQ) at 0.01 mg/kg, indicating effective monitoring capabilities for regulatory compliance .

Eigenschaften

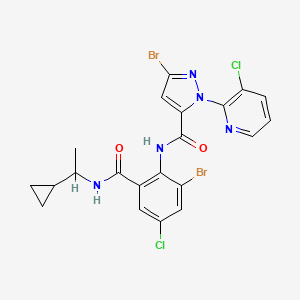

IUPAC Name |

5-bromo-N-[2-bromo-4-chloro-6-(1-cyclopropylethylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Br2Cl2N5O2/c1-10(11-4-5-11)27-20(31)13-7-12(24)8-14(22)18(13)28-21(32)16-9-17(23)29-30(16)19-15(25)3-2-6-26-19/h2-3,6-11H,4-5H2,1H3,(H,27,31)(H,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMUASXTSSXCMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NC(=O)C2=C(C(=CC(=C2)Cl)Br)NC(=O)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Br2Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893627 | |

| Record name | Cyclaniliprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031756-98-5 | |

| Record name | Cyclaniliprole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1031756985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclaniliprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-N-[2-bromo-4-chloro-6-(1-cyclopropylethylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLANILIPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/975A63OX2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.